

# Application Notes and Protocols for PBT2 Clinical Trials in Neurodegenerative Diseases

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## Compound of Interest

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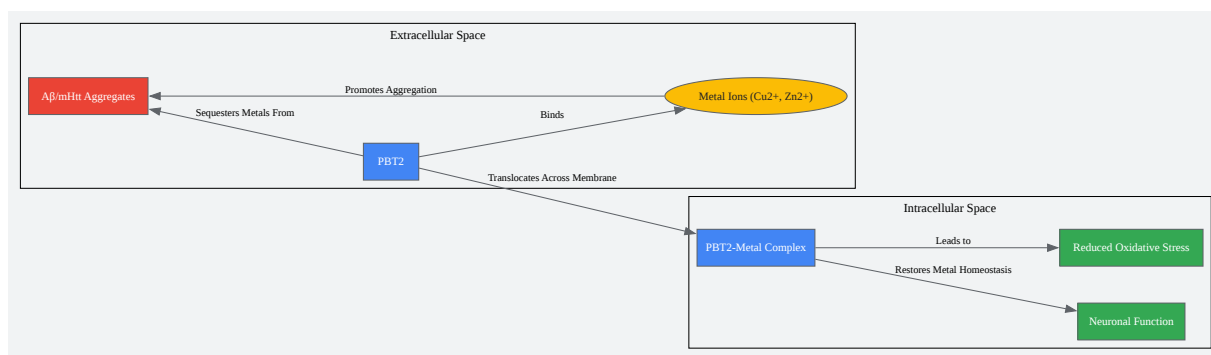
These application notes provide a detailed overview of the experimental design, protocols, and data from clinical trials of PBT2, a metal protein-attenuating compound, in Alzheimer's and Huntington's diseases.

## Introduction

PBT2 is a second-generation 8-hydroxyquinoline analog designed to modulate metal-protein interactions implicated in the pathology of neurodegenerative diseases. Its proposed mechanism of action involves the redistribution of metal ions, such as copper and zinc, from pathological protein aggregates, thereby reducing their toxicity and promoting their clearance. This document outlines the key clinical trials that have investigated the safety and efficacy of PBT2 in patient populations.

## PBT2 Mechanism of Action

PBT2 acts as a metal ionophore, facilitating the transport of metal ions across cellular membranes. In neurodegenerative diseases like Alzheimer's and Huntington's, dyshomeostasis of metal ions is thought to contribute to the aggregation and toxicity of proteins such as amyloid-beta (A $\beta$ ) and mutant huntingtin. PBT2 is believed to exert its therapeutic effects by sequestering excess metal ions from these protein aggregates and redistributing them to intracellular compartments where they are required for normal neuronal function. This action can lead to the disaggregation of toxic protein oligomers and a reduction in oxidative stress.



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Caption: PBT2 Mechanism of Action.

## Clinical Trial Overviews

Two key Phase II clinical trials have evaluated PBT2 in neurodegenerative diseases: the IMAGINE trial for Alzheimer's disease and the Reach2HD trial for Huntington's disease.

## Experimental Design and Patient Population

Feature	IMAGINE Trial (Alzheimer's Disease)	Reach2HD Trial (Huntington's Disease)
Study Phase	Phase IIa	Phase II
Primary Objective	Safety and tolerability of PBT2. [1]	Safety and tolerability of PBT2. [2]
Secondary Objectives	Effect on A $\beta$ amyloid accumulation, cognition, and brain volume.[1]	Efficacy on cognition, motor performance, behavior, and functional capacity.[2]
Study Design	12-month randomized, double-blind, placebo-controlled trial with a 12-month open-label extension.[1]	26-week randomized, double-blind, placebo-controlled trial. [3]
Patient Population	Prodromal or mild Alzheimer's disease.[1]	Early to mid-stage Huntington's disease.[3]
Number of Participants	42 enrolled (15 placebo, 27 PBT2).[4]	109 enrolled (35 placebo, 38 PBT2 100mg, 36 PBT2 250mg).[3]
Dosage	250 mg PBT2 once daily or placebo.[1]	100 mg or 250 mg PBT2 once daily, or placebo.[3]

## Experimental Protocols

### Biomarker Analysis: Amyloid- $\beta$ (A $\beta$ ) Measurement

#### a. Positron Emission Tomography (PET) with Pittsburgh Compound B (PiB)

- Objective: To quantify fibrillar A $\beta$  plaque burden in the brain.
- Protocol:
  - Tracer Injection: Intravenous injection of approximately 15 mCi of  $^{11}\text{C}$ -PiB.
  - Uptake Period: A 40-minute uptake period allows the tracer to distribute and bind to A $\beta$  plaques.

- Image Acquisition: A 30-minute dynamic PET scan is acquired from 40 to 70 minutes post-injection.
- Image Analysis: Standardized Uptake Value Ratios (SUVRs) are calculated by normalizing the regional tracer uptake to a reference region with low A $\beta$  deposition, typically the cerebellar cortex.

#### b. Cerebrospinal Fluid (CSF) A $\beta$ 42 Measurement

- Objective: To measure the concentration of soluble A $\beta$ 42 in the CSF, which is inversely correlated with brain A $\beta$  plaque load.
- Protocol:
  - Sample Collection: CSF is collected via lumbar puncture.
  - Sample Processing: Samples are centrifuged to remove cellular debris and stored at -80°C.
  - Analysis: A $\beta$ 42 levels are quantified using a validated immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).

## Cognitive and Functional Assessments

#### a. Neuropsychological Test Battery (NTB)

- Objective: To assess cognitive function across various domains.
- Protocol: The NTB is a composite of standardized neuropsychological tests. While the exact composition can vary, in the PBT2 trials for Alzheimer's disease, key components included:
  - Category Fluency Test: Assesses verbal fluency and executive function.
  - Trail Making Test Part B: Measures executive function, specifically cognitive flexibility and processing speed.<sup>[5]</sup>
- Administration: Administered by a trained psychometrician according to standardized instructions. Scoring is based on published norms.

#### b. Cognitive Assessments in Huntington's Disease (Reach2HD)

- Objective: To evaluate cognitive changes in individuals with Huntington's disease.
- Protocol: The cognitive assessment battery in the Reach2HD trial included a composite of five tests:
  - Category Fluency Test
  - Trail Making Test Part B
  - Map Search
  - Symbol Digit Modalities Test
  - Stroop Word Reading Test[6]
- Additional Tests: The trial also utilized the Trail Making Test Part A, Montreal Cognitive Assessment, and the Speeded Tapping Test.[6]

## Quantitative Data Summary

### IMAGINE Trial (Alzheimer's Disease) - Key Outcomes

Outcome Measure	Placebo Group (n=15)	PBT2 250mg Group (n=27)	p-value
Change in PiB-PET SUVR at 12 months	-0.04 (Atypical reduction)	-0.06	Not Met (Primary Endpoint)[4]
Hippocampal Volume Change at 12 months	-4.0%	-2.6%	Trend towards preservation[4]

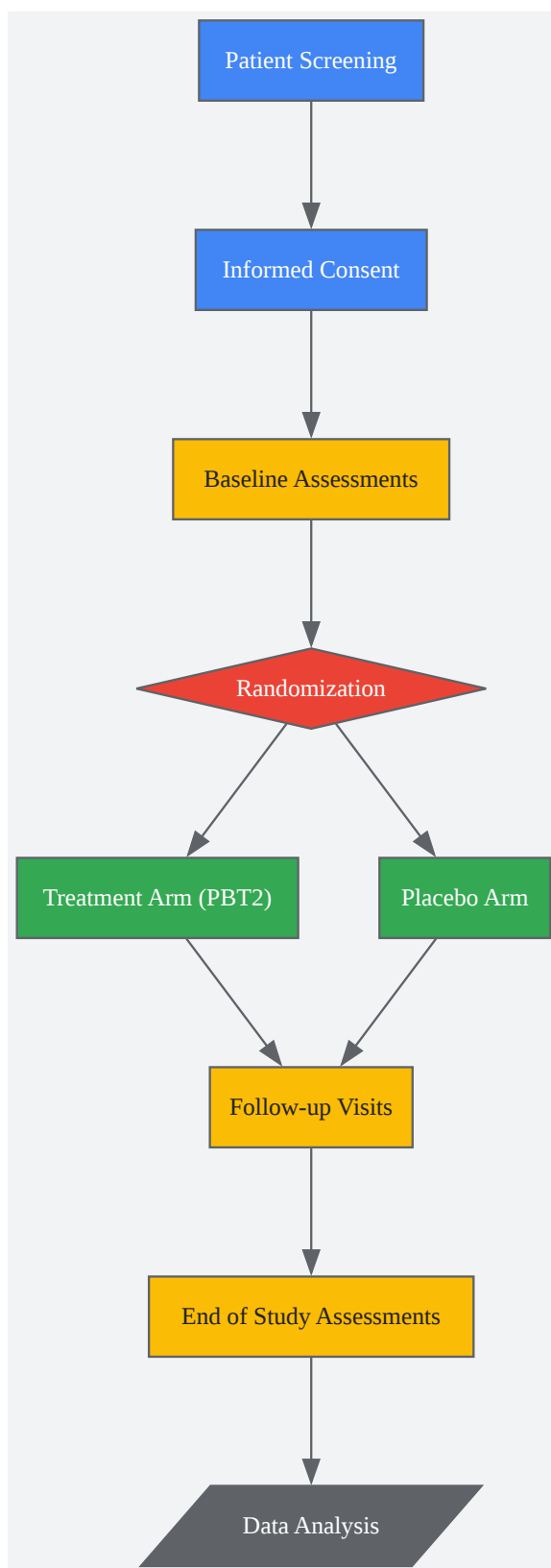
Note: The primary endpoint was not met due to an unexpected reduction in the placebo group's PiB-PET signal.

### Reach2HD Trial (Huntington's Disease) - Key Outcomes

Outcome Measure	Placebo Group (n=35)	PBT2 100mg Group (n=38)	PBT2 250mg Group (n=36)	p-value (vs. Placebo)
Change in Composite Cognition Z-score at 26 weeks	-	-0.02	0.07	0.772 (100mg), 0.240 (250mg)[3]
Change in Trail Making Test Part B (seconds) at 26 weeks	-	-0.79	-17.65	0.925 (100mg), 0.042 (250mg)[3]
Serious Adverse Events	1	3	6	-[3]

Note: A statistically significant improvement was observed in the Trail Making Test Part B for the 250mg PBT2 group.

## Visualizations



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Caption: Phase II Clinical Trial Workflow.

## Conclusion

The Phase II clinical trials of PBT2 in Alzheimer's and Huntington's diseases have demonstrated that the drug is generally safe and well-tolerated.[4][7] While the IMAGINE trial in Alzheimer's disease did not meet its primary endpoint on amyloid imaging, it suggested a potential effect on preserving brain volume.[4] The Reach2HD trial in Huntington's disease showed a statistically significant improvement in a measure of executive function at the higher dose.[3] These findings, although not definitive, provide a rationale for further investigation of PBT2 and similar metal-protein attenuating compounds in neurodegenerative diseases. Future trials will require larger sample sizes and potentially longer durations to conclusively determine the clinical efficacy of this therapeutic approach.

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